1-(3,4,5-Trimethoxybenzyl)piperazine
Overview
Description
The compound 1-(3,4,5-Trimethoxybenzyl)piperazine is a derivative of benzylpiperazine, which is a class of chemical compounds with various biological activities. While the specific compound 1-(3,4,5-Trimethoxybenzyl)piperazine is not directly mentioned in the provided papers, similar derivatives have been synthesized and studied for their potential biological effects, such as cerebral vasodilation .
Synthesis Analysis
The synthesis of benzylpiperazine derivatives typically involves the attachment of a benzyl group with specific substituents to a piperazine core. For instance, a series of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives were prepared and tested for their biological activities . Another related compound, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, was synthesized to study its metabolites and confirm their structures . These methods could potentially be adapted for the synthesis of 1-(3,4,5-Trimethoxybenzyl)piperazine.
Molecular Structure Analysis
Molecular structure analysis of benzylpiperazine derivatives can be performed using various spectroscopic techniques. For example, 1-(4-Methylbenzyl)piperazine was analyzed using FT-IR, FT-Raman, UV, NMR, and other spectroscopic methods . These techniques help in determining the ground state molecular geometries, vibrational frequencies, and other molecular properties that are crucial for understanding the behavior of these compounds.
Chemical Reactions Analysis
The chemical reactions involving benzylpiperazine derivatives can be complex and are often tailored to produce specific pharmacological effects. The derivatives mentioned in the papers exhibit cerebral vasodilating activities, which implies that they interact with biological systems in a way that affects blood vessels in the brain . The exact chemical reactions and pathways would depend on the substituents attached to the benzylpiperazine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives can be deduced from their molecular structure and the results of spectroscopic analysis. For example, the study of 1-(4-Methylbenzyl)piperazine revealed its dipole moment, hyperpolarizability, and other thermodynamic properties at different temperatures . These properties are indicative of the compound's potential as a non-linear optical material and its stability in various conditions. Additionally, the compound's ability to form a stable complex with Bacillus cereus suggests potential inhibitory activity against this bacterium .
Scientific Research Applications
Cardiotropic Activity
1-(3,4,5-Trimethoxybenzyl)piperazine has been associated with significant antiarrhythmic activity, particularly in aconitine and CaCl2 arrhythmia models. This highlights its potential in cardiac therapeutics (Mokrov et al., 2019).
Cerebral Vasodilation
Derivatives of 1-(3,4,5-Trimethoxybenzyl)piperazine have shown strong cerebral vasodilating activity. These derivatives possess more potent activity than trimetazidine, suggesting their use in neurological disorders (Ohtaka et al., 1987).
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis of 1-(3,4,5-Trimethoxybenzyl)piperazine derivatives has been performed to understand the relationship between molecular structure and binding affinity. This can aid in the development of more effective compounds (Slavov et al., 2004).
Cardioprotection in Myocardial Dysfunction and Injury
Research suggests that 1-(3,4,5-Trimethoxybenzyl)piperazine may offer cardioprotection when administered before reperfusion in cardiac injury scenarios. This indicates its potential in managing ischemic heart diseases (Khan et al., 2010).
Antioxidant Activity
Studies demonstrate the antioxidant activity of 1-(3,4,5-Trimethoxybenzyl)piperazine, particularly in reducing membrane damage induced by oxygen free radicals. This can be pivotal in managing oxidative stress-related disorders (Maridonneau-Parini & Harpey, 1985).
Pharmacological Preconditioning
1-(3,4,5-Trimethoxybenzyl)piperazine has been observed to increase adenosine plasma levels, potentially playing a role in ischemic preconditioning. This suggests a new perspective on its anti-ischemic effects (Blardi et al., 2002).
Synthesis for Medical Applications
Efficient synthesis methods have been developed for drugs like lomerizine, which involve 1-(3,4,5-Trimethoxybenzyl)piperazine, highlighting its importance in pharmaceutical manufacturing (Narsaiah & Kumar, 2010).
Metabolic Modulation in Myocardial Ischemia
1-(3,4,5-Trimethoxybenzyl)piperazine has shown promise as a metabolic modulator in the treatment of ischemic heart diseases. Its addition to conventional therapy can improve cardiac function and reduce injury (Ivan et al., 2018).
Future Directions
properties
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEVYSWOILUFMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966502 | |
Record name | 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Trimethoxybenzyl)piperazine | |
CAS RN |
52146-35-7 | |
Record name | 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52146-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-((3,4,5-Trimethoxyphenyl)methyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052146357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-((3,4,5-TRIMETHOXYPHENYL)METHYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323LI0RD6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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